molecular formula C11H18O5 B2861313 (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine CAS No. 131156-47-3

(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine

Cat. No. B2861313
M. Wt: 230.26
InChI Key: NKZDPBSWYPINNF-KZVJFYERSA-N
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Description

The compound “(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine” is a heterocyclic building block . It has a molecular formula of C11H18O5 and a molecular weight of 230.26 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For this compound, its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol . Other properties such as boiling point and storage conditions were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and reactivity of various furan derivatives, including the study of tetracyclic and pentacyclic heterocycles, highlighting the complexity and potential applications of these compounds in creating new materials or pharmaceuticals. Studies such as those by Sekhar et al. (2001) and Stachel et al. (1993) delve into the synthesis of complex furan derivatives, providing a foundation for understanding the chemical behavior and potential applications of similar compounds (Sekhar, Ramana, & Ramadas, 2001) (Stachel, Zoukas, Husslein, Nienaber, & Schorp, 1993).

Antioxidant Activity

Research on dehydrodiferulates by Jia, He, & Lu (2018) explores the antioxidant properties of dioxin derivatives, indicating potential applications in food chemistry and the development of antioxidants (Jia, He, & Lu, 2018).

Environmental and Toxicological Studies

Studies have also focused on the environmental impact and toxicological aspects of dioxins and furans, such as their distribution in human tissues and the environment, and their potential toxic effects. These studies, including those by Ryan et al. (1985) and Zubair & Adrees (2019), highlight the importance of understanding the behavior and impact of these compounds on health and the environment (Ryan, Schecter, Lizotte, Sun, & Miller, 1985) (Zubair & Adrees, 2019).

Analytical and Separation Techniques

Research on analytical and separation techniques for dioxins and furans, such as those by Stultz & Dorman (2020), provide insights into methods for detecting and analyzing these compounds, crucial for environmental monitoring and regulatory compliance (Stultz & Dorman, 2020).

properties

IUPAC Name

(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDPBSWYPINNF-KZVJFYERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@H](O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine

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